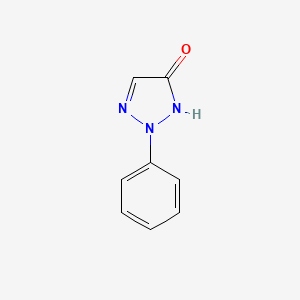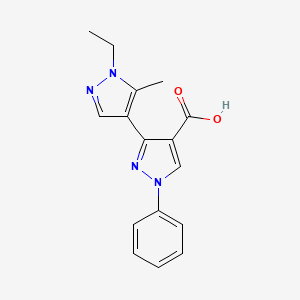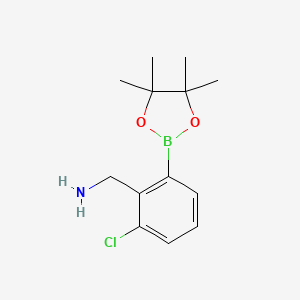
2-Fenil-4-hidroxi-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-hydroxy-1,2,3-triazole is an organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . A common method involves the reaction of aryl diazonium salts and isocyanide in a [3+2] cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-hydroxy-1,2,3-triazole is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules . The C–H hydrogen bonding of the 1,2,3-triazole ring has been confirmed experimentally and also with computational results .Aplicaciones Científicas De Investigación
Química Medicinal
Los 1,2,3-triazoles, incluyendo "2-Fenil-4-hidroxi-1,2,3-triazol" y "2-fenil-1H-triazol-5-ona", han encontrado amplias aplicaciones en la química medicinal . Se han utilizado en el desarrollo de fármacos para la inhibición de c-Met y la actividad de modulación de GABA A . Estos compuestos han mostrado potencial en el tratamiento de diversas enfermedades .
Síntesis Orgánica
Estos compuestos también se utilizan en la síntesis orgánica . Su estructura única y alta estabilidad química los hacen útiles en diversas rutas sintéticas .
Química de Polímeros
Los 1,2,3-triazoles se han incorporado a los polímeros para su uso en células solares . Su fuerte momento dipolar y capacidad de enlace de hidrógeno los hacen ideales para esta aplicación .
Química Supramolecular
En la química supramolecular, los 1,2,3-triazoles se utilizan debido a su carácter aromático y fuerte momento dipolar .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación, un proceso que implica la unión de dos biomoléculas . Esto es útil en diversos campos, incluida la administración de fármacos y el diagnóstico .
Biología Química
En biología química, los 1,2,3-triazoles se utilizan como una herramienta para estudiar sistemas biológicos . Se pueden utilizar para modificar proteínas u otras biomoléculas, lo que permite a los investigadores investigar su función .
Imágenes Fluorescentes
Los 1,2,3-triazoles tienen aplicaciones en imágenes fluorescentes . Se pueden utilizar para crear sondas fluorescentes, que son herramientas que permiten a los investigadores visualizar y rastrear procesos biológicos .
Ciencia de los Materiales
En la ciencia de los materiales, los 1,2,3-triazoles se utilizan en el desarrollo de nuevos materiales . Sus propiedades únicas los hacen útiles en la creación de materiales con características específicas .
Mecanismo De Acción
Target of Action
2-Phenyl-4-hydroxy-1,2,3-triazole, also known as 2-phenyl-1H-triazol-5-one, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors Triazole compounds in general have been found to interact with a wide range of targets, including enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of 2-Phenyl-4-hydroxy-1,2,3-triazole involves its interaction with its targets. The 1,2,3-triazole ring interacts with the amino acids present in the active site of its target receptors, involving various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction . These interactions can result in changes in the function of the target, leading to the observed biological effects.
Biochemical Pathways
Triazole compounds in general have been found to affect a variety of biochemical pathways due to their ability to interact with a wide range of enzymes and receptors . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interactions.
Pharmacokinetics
A study on 1,2,3-triazole hybrids with amine-ester functionality indicated that the compounds possess a favorable profile and can be considered as patient compliant . This suggests that 2-Phenyl-4-hydroxy-1,2,3-triazole may also have favorable ADME properties, which could impact its bioavailability.
Result of Action
Triazole compounds in general have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . These effects are likely the result of the compound’s interactions with its targets.
Action Environment
A study on the green synthesis of 1,4-disubstituted 1,2,3-triazoles highlighted the importance of using eco-friendly materials and methodologies, suggesting that environmental factors could potentially influence the synthesis and action of triazole compounds .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Phenyl-4-hydroxy-1,2,3-triazole is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to the presence of two carbon and three nitrogen atoms in the triazole nucleus, which makes it readily capable of binding . The exact enzymes, proteins, and other biomolecules that 2-Phenyl-4-hydroxy-1,2,3-triazole interacts with are not specified in the available literature.
Cellular Effects
Triazoles and their derivatives have been reported to exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 2-Phenyl-4-hydroxy-1,2,3-triazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that triazoles can interact at the active site of a receptor as a hydrogen bond acceptor and as a donor . This interaction can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that 1,2,3-triazoles have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
It is known that many triazole drugs have been reported to cause adverse events such as hepatotoxicity and hormonal problems .
Metabolic Pathways
It is known that 1,2,3-triazole-containing compounds are capable of being integrated into nucleic acid metabolism through the action of cellular kinases .
Transport and Distribution
Due to its polar nature, the triazole nucleus can increase the solubility of the ligand and significantly improve the pharmacological profile of the drug .
Propiedades
IUPAC Name |
2-phenyl-1H-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBEAXZSAOCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-42-8 |
Source


|
| Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)


![(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2559314.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)







![7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B2559332.png)
